molecular formula C10H14N2O B7967470 1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one

1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one

Cat. No.: B7967470
M. Wt: 178.23 g/mol
InChI Key: PYUSBSMQAOVIRI-UHFFFAOYSA-N
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Description

1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one is a heterocyclic compound that belongs to the class of pyridoazepines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-6,7,8,9-tetrahydro-1H-pyrido[2,3-d]azepin-2(5H)-one is unique due to its specific structure and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and development .

Properties

IUPAC Name

1-methyl-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9-5-7-11-6-4-8(9)2-3-10(12)13/h2-3,11H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSBSMQAOVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCNCC2)C=CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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